molecular formula C8H9N3O2 B13616778 1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B13616778
M. Wt: 179.18 g/mol
InChI Key: WBSBJPBBBSFFKE-UHFFFAOYSA-N
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Description

1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a diazirine ring, which is known for its photo-reactivity, making it useful in photoaffinity labeling and other photochemical applications.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-[2-(3-methyldiazirin-3-yl)ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C8H9N3O2/c1-8(9-10-8)4-5-11-6(12)2-3-7(11)13/h2-3H,4-5H2,1H3

InChI Key

WBSBJPBBBSFFKE-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCN2C(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves several steps:

    Synthetic Routes: The compound can be synthesized starting from 3-(3-methyl-3H-diazirin-3-yl)propanoic acid. The acid is first converted to its corresponding N-hydroxysuccinimide ester (NHS ester) using N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC).

    Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation.

    Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions:

    Types of Reactions:

    Common Reagents and Conditions: Common reagents include UV light sources for photoactivation and various nucleophiles for substitution reactions.

    Major Products: The major products of these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione primarily involves the photoactivation of the diazirine ring:

Comparison with Similar Compounds

1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione can be compared with other diazirine-containing compounds:

Biological Activity

1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione, a compound characterized by its unique diazirine and pyrrole structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps. Initially, the precursor compounds are reacted under controlled conditions to yield the target molecule. The synthesis pathway can be summarized as follows:

  • Preparation of Diazirine Derivative : The diazirine moiety is synthesized through standard organic reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Formation of Pyrrole Ring : The pyrrole ring is constructed via cyclization reactions involving maleic anhydride or similar reagents.
  • Final Coupling Reaction : The diazirine derivative is then coupled with the pyrrole to form the final product.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an anticancer agent and its effects on cell signaling pathways.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. In particular:

  • Cell Line Studies : Compounds similar to this compound have shown inhibition of cancer cell lines such as HCT116 and SW620 with growth inhibition concentrations (GI50) in the nanomolar range (approximately 1.01.6×108M1.0-1.6\times 10^{-8}M) .

The proposed mechanism involves the interaction with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2. Molecular docking studies suggest that these interactions stabilize complexes that inhibit downstream signaling pathways critical for tumor growth .

Case Studies

Several case studies have highlighted the biological activity of pyrrole derivatives:

  • In Vivo Tumor Models : In rat models of chemically induced colon cancer, certain pyrrole derivatives demonstrated significant reductions in tumor size and proliferation rates .
  • Cytokine Inhibition : Studies examining the anti-inflammatory properties revealed that these compounds could significantly reduce pro-inflammatory cytokines like IL-6 and TNF-alpha in stimulated human peripheral blood mononuclear cells (PBMCs) .

Comparative Analysis of Biological Activity

A comparison of various pyrrole derivatives reveals differences in biological activity based on structural modifications:

CompoundAntitumor Activity (GI50)Cytokine InhibitionToxicity (IC50)
Compound A1.0×108M1.0\times 10^{-8}MModerateHigh
Compound B1.6×108M1.6\times 10^{-8}MHighLow
Compound C5.0×108M5.0\times 10^{-8}MLowModerate

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